In Vivo Efficacy Parity with Fingolimod, Cardiovascular Safety
In a direct head-to-head in vivo comparison using a collagen-induced arthritis (CIA) model, GSK2263167 (designated as Compound 20) demonstrated equivalent therapeutic efficacy to fingolimod (FTY720) [1]. Critically, this parity in anti-inflammatory efficacy is achieved without the cardiovascular side-effect profile that accompanies fingolimod treatment. The selectivity of GSK2263167 against the S1P3 receptor subtype is explicitly cited as the mechanistic basis for the absence of cardiovascular signal in telemetered rats, even when administered at high dose levels [2].
| Evidence Dimension | In Vivo Anti-Inflammatory Efficacy |
|---|---|
| Target Compound Data | GSK2263167 (Compound 20) - Efficacy comparable to fingolimod |
| Comparator Or Baseline | Fingolimod (FTY720) - Standard of care baseline efficacy |
| Quantified Difference | Therapeutic efficacy parity; absence of cardiovascular signal (heart rate change) in GSK2263167-treated animals versus known bradycardic effect of comparator. |
| Conditions | Collagen-induced arthritis (CIA) rodent model; cardiovascular assessment via telemetry in conscious rats. |
Why This Matters
This evidence enables researchers to dissect S1P1-mediated anti-inflammatory mechanisms from S1P3-mediated cardiovascular effects, providing a cleaner pharmacological tool for autoimmune disease modeling.
- [1] Demont, E. H.; et al. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. Journal of Medicinal Chemistry, 2011, 54(19), 6724-6733. View Source
- [2] Crasto, A. M. GSK 2263167 a S1P1 receptor agonist. New Drug Approvals Blog, 2014. View Source
